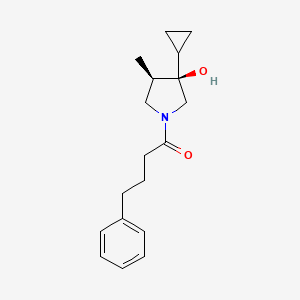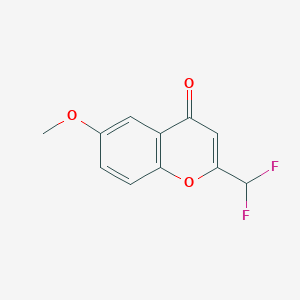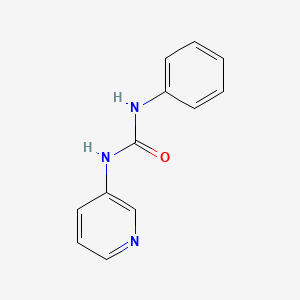![molecular formula C22H25ClFN3O B5511012 9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)
9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, in the presence of a titanium catalyst (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of related diazaspiro[5.5]undecane derivatives has been characterized in various studies, including X-ray diffraction analyses. These studies help in understanding the 3D conformation and the spatial arrangement of atoms within these molecules, which is crucial for their chemical reactivity and interactions with other molecules (Zhu, 2011).
Scientific Research Applications
Synthesis and Characterization
The chemical compound 9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a derivative within a broader class of compounds known for their diverse synthetic routes and potential applications. Research highlights the efficient synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates, a process that enables the construction of the diazaspiro[5.5]undecane backbone with in situ activation of the pyridine ring, showcasing the synthetic accessibility of such compounds (Parameswarappa & Pigge, 2011). Additionally, the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions further demonstrates the compound's synthetic versatility and potential for functional group modifications (Li et al., 2014).
Biological Activity
Compounds within the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecane family have been evaluated for their biological activities, including antihypertensive properties. For example, specific derivatives have shown significant antihypertensive activity, indicating potential therapeutic applications in cardiovascular diseases (Clark et al., 1983). The compound's structural similarity to these derivatives suggests possible bioactive properties worthy of exploration.
Photophysical Studies and Materials Science
The compound's related diazaspiro frameworks have been explored for their photophysical properties, indicating potential applications in materials science. Studies on diazaspiro compounds, including photophysical investigations and solvatochromic analysis, offer insights into their electronic structures and interactions with light, which could be relevant for the development of optical materials or sensors (Aggarwal & Khurana, 2015).
Chemokine Receptor Antagonism
Further research into 3,9-diazaspiro[5.5]undecane derivatives highlights their potential as chemokine receptor (CCR8) antagonists. Such compounds have been claimed to be useful in treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease, underscoring the compound's potential relevance in medicinal chemistry and pharmacology (Norman, 2007).
properties
IUPAC Name |
9-[(3-chloro-4-fluorophenyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O/c23-19-13-18(1-2-20(19)24)14-26-11-7-22(8-12-26)6-3-21(28)27(16-22)15-17-4-9-25-10-5-17/h1-2,4-5,9-10,13H,3,6-8,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVXEDOQAIWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC(=C(C=C3)F)Cl)CN(C1=O)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)

![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)
![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)
![methyl 4-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoate](/img/structure/B5511015.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)
![2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5511043.png)